![molecular formula C16H19N5 B7587458 N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPM belongs to a class of compounds called pyrazoles, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cell growth and survival. It has also been shown to modulate the activity of certain enzymes and proteins involved in cell metabolism and DNA repair.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been found to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, modulation of enzyme and protein activity, and neuroprotection. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine for lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and enzymes. However, its relatively complex synthesis method and limited availability may make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Development of more efficient and scalable synthesis methods for N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine.
3. Exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Investigation of its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for use in humans.
5. Development of novel derivatives of N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine with improved potency and selectivity for specific targets.
Synthesemethoden
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 1H-pyrazole-5-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with methylamine to yield N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been studied extensively for its potential therapeutic applications, particularly in the areas of cancer and neurodegenerative diseases. In cancer research, N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been found to have neuroprotective effects, particularly in Alzheimer's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and to improve cognitive function in animal models of the disease.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-12-16(11-17-10-14-8-9-18-19-14)13(2)21(20-12)15-6-4-3-5-7-15/h3-9,17H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAVHWHANZXVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
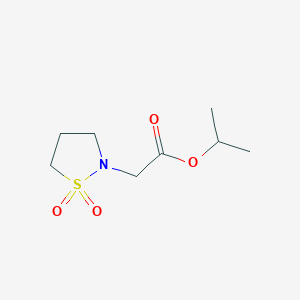

![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
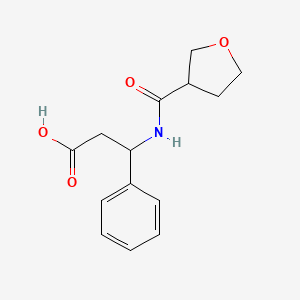
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
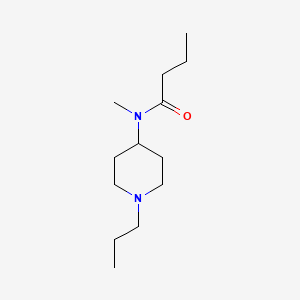
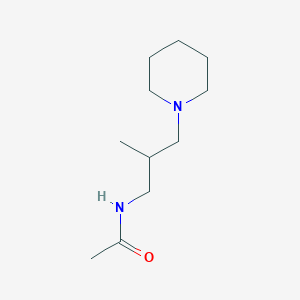
![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
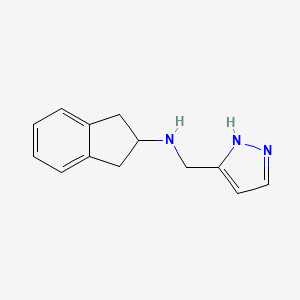
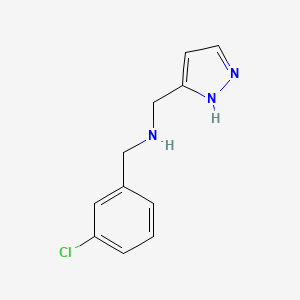
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)